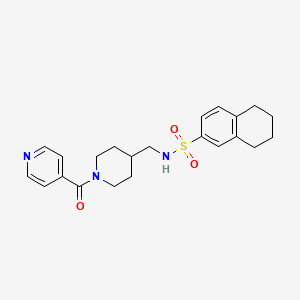

N-((1-isonicotinoylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound featuring a tetrahydronaphthalene core linked to a piperidin-4-ylmethyl group substituted with an isonicotinoyl moiety and a sulfonamide functional group. The structural complexity of this molecule combines a bicyclic hydrocarbon system (tetrahydronaphthalene) with a pyridine-based acylated piperidine and a sulfonamide, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c26-22(19-7-11-23-12-8-19)25-13-9-17(10-14-25)16-24-29(27,28)21-6-5-18-3-1-2-4-20(18)15-21/h5-8,11-12,15,17,24H,1-4,9-10,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEMKJKNLNLGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also referred to as CHMFL-KIT-110, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of the c-KIT kinase. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of c-KIT and Its Importance

c-KIT is a proto-oncogene that encodes a receptor tyrosine kinase involved in various cellular processes, including cell proliferation and differentiation. Dysregulation of c-KIT is implicated in several malignancies, notably gastrointestinal stromal tumors (GISTs). Targeting c-KIT with selective inhibitors like CHMFL-KIT-110 presents an opportunity for effective cancer treatment.

CHMFL-KIT-110 exhibits its biological activity primarily through the inhibition of c-KIT kinase. This inhibition leads to reduced signaling pathways associated with tumor growth and survival. The compound has shown selectivity for c-KIT over other kinases, which is crucial for minimizing off-target effects.

In Vitro Studies

In vitro studies have demonstrated that CHMFL-KIT-110 possesses potent inhibitory activity against c-KIT with a GI50 value of approximately 0.021 μM in GIST-T1 cells. The compound also showed selectivity by not inhibiting c-KIT-independent cell lines effectively .

| Cell Line | GI50 (μM) |

|---|---|

| GIST-T1 | 0.021 |

| GIST-882 | 0.043 |

| GIST48B (c-KIT-independent) | ≥10 |

In Vivo Efficacy

In vivo studies using xenograft models have illustrated the antitumor efficacy of CHMFL-KIT-110. When administered at doses of 50 and 100 mg/kg, significant tumor growth inhibition was observed in mice inoculated with GIST-T1 cells . The pharmacokinetic profile indicated a half-life of 4.11 hours and satisfactory bioavailability when administered orally .

Case Studies

Case Study 1: Efficacy in GIST Models

A study conducted on GIST xenograft models demonstrated that CHMFL-KIT-110 significantly inhibited tumor development compared to control groups. The compound's selective action on c-KIT provided insights into its potential as a targeted therapy for patients with c-KIT-positive tumors.

Case Study 2: Safety Profile Assessment

Safety assessments revealed that CHMFL-KIT-110 exhibited a favorable safety profile over normal cell lines such as Chinese hamster ovary (CHO) cells and leukemic cell lines like U937 and HL-60 . This suggests that the compound could be developed further with reduced risk of adverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The target compound distinguishes itself from analogs through its sulfonamide group and isonicotinoyl-piperidine moiety. Key comparisons include:

Key Observations :

- Sulfonamide vs.

- Isonicotinoyl vs. Phenylpropionamide: The pyridine ring in isonicotinoyl could offer distinct electronic and steric effects compared to phenylpropionamide substituents, influencing receptor affinity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.